Polyphyllin H

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Polyphyllin H (PPH) is a polyphenol compound isolated from the rhizome of the medicinal plant Polygonum multiflorum Thunb. It is a major active component of the traditional Chinese medicine (TCM) known as He Shou Wu. PPH has been used for centuries in TCM for its various health benefits, including anti-inflammatory, antifungal, antioxidant, and hepatoprotective activities. In recent years, PPH has been extensively studied in laboratory experiments, and its potential therapeutic applications have been explored.

Scientific Research Applications

- Polyphyllin H exhibits significant anticancer effects. Research has highlighted its potential in inhibiting tumor growth and inducing apoptosis in various cancer cell lines .

- Polyphyllin H possesses anti-inflammatory properties. It can modulate immune responses by regulating cytokines and immune cells .

- Studies suggest that Polyphyllin H exhibits antiviral effects against certain viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV) .

- Polyphyllin H may have cardioprotective effects. It has been investigated for its ability to reduce oxidative stress and improve endothelial function .

- Preliminary studies indicate that Polyphyllin H may protect against neurodegenerative conditions. It exhibits antioxidant and anti-inflammatory properties in neuronal cells .

- Polyphyllin H demonstrates antibacterial and antifungal activities. It may be useful in combating infections caused by bacteria and fungi .

Anticancer Properties

Anti-Inflammatory and Immunomodulatory Effects

Antiviral Activity

Cardiovascular Health

Neuroprotection

Antibacterial and Antifungal Properties

properties

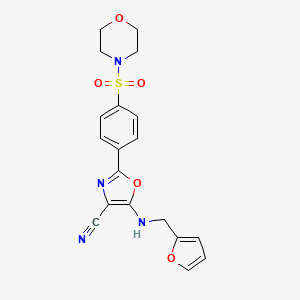

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H70O17/c1-19-8-13-43(54-18-19)21(3)44(53)29(61-43)15-26-24-7-6-22-14-23(9-11-41(22,4)25(24)10-12-42(26,44)5)56-40-37(60-38-34(51)32(49)30(47)20(2)55-38)35(52)36(28(17-46)58-40)59-39-33(50)31(48)27(16-45)57-39/h6,19-21,23-40,45-53H,7-18H2,1-5H3/t19-,20+,21-,23+,24-,25+,26+,27+,28-,29+,30+,31+,32-,33-,34-,35+,36-,37-,38+,39+,40-,41+,42+,43-,44-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEUSODBYLVUUQI-CRUCUECZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)O)C)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)O)C)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H70O17 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

871.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

Q & A

Q1: What is the known pharmacological activity of Polyphyllin H?

A1: While Polyphyllin H is identified as a constituent of Paris polyphylla var. yunnanensis, research primarily focuses on its quantification and presence in various species. [, , , ]. Its specific pharmacological activity, like antiplatelet aggregation or anti-inflammatory effects, is often attributed to the total extract or a combination of polyphyllins, rather than Polyphyllin H alone [, ]. More research is needed to isolate and characterize the specific effects of Polyphyllin H.

Q2: How does the chemical structure of Polyphyllin H compare to other polyphyllins?

A2: While the exact structure of Polyphyllin H isn't detailed in these papers, they consistently group it with other steroidal saponins like Polyphyllin I, II, V, VI, VII, and D, suggesting structural similarities [, , ]. Further investigation is needed to determine its unique structural features.

Q3: How is Polyphyllin H quantified in plant material?

A3: Researchers utilize High Performance Liquid Chromatography (HPLC) to quantify Polyphyllin H in Paris polyphylla samples. [, ]. This method enables the separation and quantification of Polyphyllin H alongside other polyphyllins, providing insights into the composition of different plant samples.

Q4: What is the significance of Polyphyllin H in quality control of Paris polyphylla?

A4: Polyphyllin H is suggested as a potential quality marker for Paris polyphylla in the Chinese Pharmacopoeia (2015 edition) []. This highlights its importance in ensuring consistent quality and efficacy of herbal medicines derived from this plant.

Q5: Are there any known interactions between Polyphyllin H and endophytes in Paris polyphylla?

A5: Research indicates that inoculating Paris polyphylla with specific endophytes, like Bacillus cereus LgD2 and Fusarium oxysporum TPB, can impact polyphyllin biosynthesis []. While the study doesn't pinpoint Polyphyllin H specifically, it suggests that endophytes might indirectly influence its production alongside other polyphyllins by modulating plant gene expression related to biosynthesis pathways.

Q6: What analytical methods are used to study Polyphyllin H?

A6: Beyond HPLC for quantification, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a key technique used to analyze Polyphyllin H in biological samples, such as beagle dog plasma []. This method enables researchers to study the pharmacokinetics of Polyphyllin H, providing valuable information on its absorption, distribution, metabolism, and excretion.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{3-Azabicyclo[3.1.1]heptan-6-yl}methanol hydrochloride](/img/no-structure.png)

![1-[(3-fluorophenyl)methyl]-6-oxo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2699343.png)

![N-(4-bromo-2-fluorophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide](/img/structure/B2699345.png)

![Spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolan]-5-one](/img/structure/B2699347.png)

![N-[(4-pyrazol-1-ylphenyl)methyl]prop-2-enamide](/img/structure/B2699348.png)

![N-(3,4-dichlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2699359.png)